6,8-Dibromo-2-(4-fluorophenyl)quinoline
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Overview
Description
6,8-Dibromo-2-(4-fluorophenyl)quinoline is a synthetic organic compound with the molecular formula C15H8Br2FN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine atoms at the 6 and 8 positions and a fluorophenyl group at the 2 position of the quinoline ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(4-fluorophenyl)quinoline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 6,8-dibromoquinoline with 4-fluorophenylboronic acid in the presence of a palladium catalyst (such as Pd(PPh3)4) and a base (such as K2CO3) in a solvent mixture of DMF and water .
Industrial Production Methods
The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-fluorophenyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: As mentioned, the compound is commonly synthesized through the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4 is commonly used in cross-coupling reactions.
Bases: K2CO3 is often used to neutralize the reaction mixture.
Solvents: DMF and water are used as solvents in the Suzuki-Miyaura reaction
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups at the 6 and 8 positions .
Scientific Research Applications
6,8-Dibromo-2-(4-fluorophenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used to study the interactions of quinoline derivatives with biological targets
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-fluorophenyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromoquinoline: Another dibromoquinoline derivative with bromine atoms at different positions.
8-Benzyloxy-5,7-dibromoquinoline: A derivative with additional functional groups that can affect its reactivity and applications.
Uniqueness
6,8-Dibromo-2-(4-fluorophenyl)quinoline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
6,8-dibromo-2-(4-fluorophenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2FN/c16-11-7-10-3-6-14(19-15(10)13(17)8-11)9-1-4-12(18)5-2-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUCFKREMLHUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3C=C2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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